molecular formula C8H16O B046169 1-Octen-3-OL CAS No. 3391-86-4

1-Octen-3-OL

Cat. No. B046169
CAS RN: 3391-86-4
M. Wt: 128.21 g/mol
InChI Key: VSMOENVRRABVKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-octen-3-ol can be achieved through various chemical pathways. One method involves the Grignard reaction between acrolein and amyl iodide, or by selective reduction of 1-octen-3-one, yielding high purity 1-octen-3-ol with significant yields. Another approach utilizes butadiene telomers, where selective hydrogenation and palladium-catalyzed allylic rearrangement processes are employed to produce 1-octen-3-ol (Wnuk, Kinastowski, & Kamiński, 1983); (Tsuji, Tsuruoka, & Yamamoto, 1976).

Molecular Structure Analysis

1-Octen-3-ol is an eight-carbon chain alcohol with a molecular structure that contributes to its characteristic odor and biological activity. Its structure allows it to participate in various chemical reactions, influencing its behavior in biological systems and its synthesis in laboratories.

Chemical Reactions and Properties

1-Octen-3-ol participates in several chemical reactions, reflecting its versatility as a compound. It can undergo oxidation processes, contributing to its synthesis and metabolic pathways in organisms. Moreover, its structure enables it to interact with other molecules, influencing its role as a signaling molecule in ecological interactions.

Physical Properties Analysis

As a volatile organic compound, 1-octen-3-ol has distinctive physical properties, including a low boiling point and a strong, mushroom-like odor. These properties make it easily recognizable and contribute to its use in flavorings and fragrances.

Chemical Properties Analysis

Chemically, 1-octen-3-ol is reactive under certain conditions, participating in oxidation and reduction reactions. Its chemical behavior is essential for its role in natural ecosystems and its industrial applications.

Scientific Research Applications

  • Antifungal Activity : 1-Octen-3-ol inhibits conidia germination of the fungus Penicillium paneum, impacting membrane permeability, respiration, intracellular pH, and protein composition (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).

  • Neurodegenerative Diseases : It's found that 1-octen-3-ol, a compound emitted by molds, can cause dopamine neuron degeneration, potentially playing a role in parkinsonism (Inamdar et al., 2013).

  • Environmental Health : Exposure to 1-octen-3-ol can decrease dehydrogenases activity and increase reactive oxygen species levels in Drosophila melanogaster males, suggesting potential oxidative stress and mitochondrial activity effects (Macedo et al., 2022).

  • Algal Growth Promotion : 1-Octen-3-ol accelerates primary metabolism in red seaweed Pyropia haitanensis, promoting cell growth under stress conditions (Jian et al., 2017).

  • Pheromone Activity in Insects : It serves as an aggregation pheromone for the foreign grain beetle, Ahasverus advena (Pierce et al., 1991).

  • Food Flavoring Agent : 1-Octen-3-ol, found in Melittis melissophyllum, can be used as a mushroom-like flavoring agent in food products (Maggi et al., 2010; 2012).

  • Mosquito Attractant : It attracts certain mosquito species, including Aedes albopictus and Culex quinquefasciatus (Cilek et al., 2011; Xu et al., 2015).

  • Plant Defense Mechanism : 1-Octen-3-ol induces a defensive response in Arabidopsis thaliana, enhancing resistance to Botrytis cinerea (Kishimoto et al., 2007).

  • Alternative Grain Fumigant : Its potential as an alternative grain fumigant is explored, but its food safety profile and residue levels must be assessed (Cui et al., 2021).

  • Antibacterial Activity : It exhibits strong antibacterial activity against food-related bacteria and pathogenic fungi, especially against Gram-positive bacteria (Xiong et al., 2017).

Safety And Hazards

1-Octen-3-ol is harmful if swallowed and causes serious eye irritation and skin irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

oct-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOENVRRABVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3035214
Record name 1-Octen-3-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay
Record name (R)-1-Octen-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Octen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

84.00 to 85.00 °C. @ 25.00 mm Hg
Record name (R)-1-Octen-3-ol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 1-Octen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.835-0.845
Record name 1-Octen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Octen-3-OL

CAS RN

3391-86-4
Record name 1-Octen-3-ol
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Record name 1-Octen-3-ol
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Record name 1-OCTEN-3-OL
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Record name 1-Octen-3-ol
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Record name 1-Octen-3-ol
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Record name Oct-1-ene-3-ol
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Record name 1-OCTEN-3-OL
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Melting Point

175 °C
Record name (R)-1-Octen-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Three mushroom supernatants were made using the method similar to the procedure for 1-octen-3-ol analysis (Mau, (1992)). Mushroom supernatants were prepared by blending 50 g of mushrooms with 100 mL of 0.1M Na phosphate buffer, pH 6.5, and linoleic acid (0, 25.6 and 51.2 mg for supernatants A, B and C, respectively). 1-Nonanol was added as an internal standard prior to blending in order to quantify 1-octen-3-ol. After pentane extraction and centrifugation, the pentane layer was removed for 1-octen-3-ol assay, and the supernatant (ca 135 ml) was adjusted to the final volume of 200 mL using deionized H2O. Due to the fact that 1-octen-3-ol and 10-oxo-trans-8-decenoic acid are formed at the molar ratio of 1:1 (Wurzenberger et al., (1982)), the concentrations of ODA in supernatants were computed directly from the 1-octen-3-ol content to be 2.7×10-5, 4.8×10-4, and 9.4×10-4M for supernatants A, B and C, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,600
Citations
P Xu, F Zhu, GK Buss, WS Leal - F1000Research, 2015 - ncbi.nlm.nih.gov
… Intriguingly, traps baited with 1-octen-3-ol captured significantly … 1-octen-3-ol might be a repellent to the southern house mosquito. Our approach was two-prong, ie, to isolate 1-octen-3-ol…
Number of citations: 41 www.ncbi.nlm.nih.gov
W Takken, DL Kline - Journal of the American Mosquito Control …, 1989 - europepmc.org
… Interval suction traps were used to study the attractant effect of CO2 and 1-octen-3-ol on trap catches of mosquito populations at 2 different locations in Florida. There was no significant …
Number of citations: 310 europepmc.org
A Mosandl, G Heusinger… - Journal of Agricultural and …, 1986 - ACS Publications
The enantiomers of l-octen-3-ol were synthesized by reductive cleavage of various corresponding optically pure diastereomeric esters. Absolute configurations were correlated with …
Number of citations: 134 pubs.acs.org
AA Inamdar, MM Hossain… - Proceedings of the …, 2013 - National Acad Sciences
… The volatile organic compound 1-octen-3-ol is … 1-octen-3-ol causes dopamine neuron degeneration through disruption of dopamine handling. These data demonstrate that 1-octen-3-ol …
Number of citations: 92 www.pnas.org
K Kishimoto, K Matsui, R Ozawa… - Journal of General Plant …, 2007 - Springer
… 1-Octen-3-ol is a major volatile metabolite produced by mold fungi. When Arabidopsis plants were treated with 1-octen-3-ol, … When the induction of defense genes with 1-octen-3-ol was …
Number of citations: 153 link.springer.com
DR Hall, PS Beevor, A Cork, BF Nesbitt… - International Journal of …, 1984 - Springer
… 1-octen-3-ol by gas chromatographic retention data and mass spectrometry. The rate of production of 1-octen-3-ol by a … No 1-octen-3-ol was collected under the conditions used in the …
Number of citations: 309 link.springer.com
GS Chitarra, T Abee, FM Rombouts… - Applied and …, 2004 - Am Soc Microbiol
… the compounds to be 3-octanone and 1-octen-3-ol. Notably, only the latter compound appeared to … In this study, 1-octen-3-ol influenced different developmental processes during the P. …
Number of citations: 239 journals.asm.org
JL MAU, RB BEELMAN… - Journal of Food science, 1993 - Wiley Online Library
Harvesting experiments revealed that immature whole mushrooms with closed veils had higher 1‐octen‐3‐0l levels than more mature whole mushrooms with open veils. The l‐octen‐3‐…
Number of citations: 62 ift.onlinelibrary.wiley.com
R Wålinder, L Ernstgård, D Norbäck, G Wieslander… - Toxicology letters, 2008 - Elsevier
… Acute effects were assessed from exposure to a common volatile compound of microbial origin, the aliphatic alcohol 1-octen 3-ol (octenol). Twenty-nine volunteers performed symptom …
Number of citations: 63 www.sciencedirect.com
X Wang, M Huang, Y Peng, W Yang, J Shi - Food Control, 2022 - Elsevier
… 1-Octen-3-ol, a natural product from plant or fungi, can inhibit several pathogens growth. In this study, it is found that 1-octen-3-ol … μg mL −1 1-octen-3-ol fumigation could inhibit the …
Number of citations: 18 www.sciencedirect.com

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